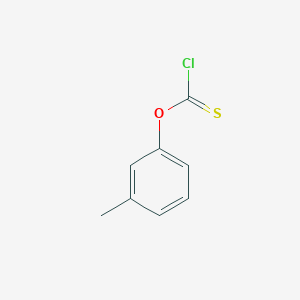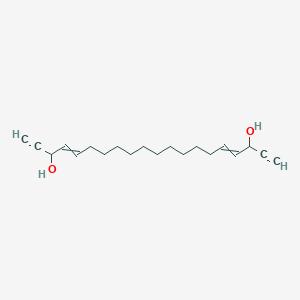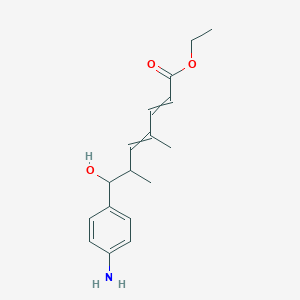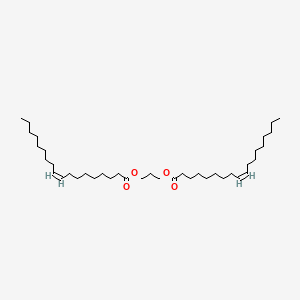![molecular formula C12H19N3O4S B13400035 2-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]acetic acid](/img/structure/B13400035.png)
2-[5-(2-Oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Biotinyl Glycine is a derivative of biotin, a water-soluble B-vitamin, also known as vitamin H or coenzyme R. Biotin is essential for various metabolic processes, including the synthesis of fatty acids, isoleucine, and valine, as well as gluconeogenesis. N-Biotinyl Glycine is formed by attaching a glycine molecule to biotin, enhancing its utility in biochemical applications, particularly in protein biotinylation, where it serves as a versatile tag for proteins.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Biotinyl Glycine typically involves the reaction of biotin with glycine under specific conditions. One common method is the use of a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of an amide bond between the carboxyl group of biotin and the amino group of glycine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at room temperature. The product is then purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of N-Biotinyl Glycine may involve more scalable and efficient methods. One approach is the use of solid-phase peptide synthesis (SPPS), where biotin is anchored to a resin, and glycine is sequentially added. This method allows for the automated and high-throughput production of N-Biotinyl Glycine with high purity and yield.
化学反応の分析
Types of Reactions
N-Biotinyl Glycine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the biotin moiety can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the biotin structure can be reduced to form alcohols.
Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to release biotin and glycine.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Hydrolysis can be carried out using hydrochloric acid (HCl) or sodium hydroxide (NaOH) under controlled conditions.
Major Products Formed
Oxidation: Biotin sulfoxide or biotin sulfone.
Reduction: Biotin alcohol derivatives.
Substitution: Free biotin and glycine.
科学的研究の応用
N-Biotinyl Glycine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in biotinylation reactions to label proteins and other macromolecules.
Biology: Facilitates the study of protein-protein interactions, protein localization, and cellular processes through biotin-avidin or biotin-streptavidin systems.
Medicine: Employed in diagnostic assays, such as enzyme-linked immunosorbent assays (ELISA), to detect specific biomolecules.
Industry: Utilized in the production of biotinylated antibodies and other biotin-conjugated molecules for various applications.
作用機序
N-Biotinyl Glycine exerts its effects primarily through the biotin moiety, which has a high affinity for avidin and streptavidin proteins. This strong non-covalent interaction allows for the precise binding of biotinylated molecules to avidin or streptavidin, facilitating their detection, isolation, and study. The biotin-avidin interaction is one of the strongest known non-covalent interactions, making it highly effective for various biochemical applications.
類似化合物との比較
Similar Compounds
Biotin: The parent compound, essential for various metabolic processes.
Biocytin: A biotin-lysine conjugate, used in similar applications as N-Biotinyl Glycine.
Biotinylated Peptides: Peptides conjugated with biotin, used for labeling and detection purposes.
Uniqueness
N-Biotinyl Glycine is unique in its structure, combining the properties of biotin and glycine. This combination enhances its solubility and reactivity, making it a versatile tool in biochemical research. Unlike biocytin, which has a lysine moiety, N-Biotinyl Glycine offers different solubility and binding characteristics, providing researchers with an alternative biotinylation reagent.
特性
IUPAC Name |
2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O4S/c16-9(13-5-10(17)18)4-2-1-3-8-11-7(6-20-8)14-12(19)15-11/h7-8,11H,1-6H2,(H,13,16)(H,17,18)(H2,14,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCNCEKNYUXATHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(S1)CCCCC(=O)NCC(=O)O)NC(=O)N2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-(2-Biphenyl-4-yl-6-bromoimidazo[1,2-a]pyridin-3-yl)-acrylic acid](/img/structure/B13399960.png)

![N-[2-[5-acetamido-6-[5-acetamido-4-hydroxy-2-(hydroxymethyl)-6-(4-methyl-2-oxochromen-7-yl)oxyoxan-3-yl]oxy-4-hydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B13399981.png)





![4-[2-hydroxy-2-[6-hydroxy-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethyl]-2H-furan-5-one](/img/structure/B13400009.png)
![4-[6-(3,5-Dimethylisoxazol-4-yl)-1-[1-(2-pyridyl)ethyl]pyrrolo[3,2-b]pyridin-3-yl]benzoic acid](/img/structure/B13400020.png)
![[4-oxo-4-[3-(trifluoromethyl)-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-1-(2,4,5-trifluorophenyl)butan-2-yl]sulfamic acid](/img/structure/B13400025.png)


![6-Chloro-4-hydroxy-2-methyl-1,1-dioxo-2,5-dihydro-1H-1l6-cyclopenta[e][1,2]thiazine-3-carboxylic acid pyridin-2-ylamide](/img/structure/B13400056.png)
